![molecular formula C12H9NO5 B12895432 2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12895432.png)
2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid is a compound with the molecular formula C12H9NO5 and a molecular weight of 247.20 g/mol . It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For 2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid, a common synthetic route involves the reaction of 2-aminophenol with an appropriate carboxylic acid derivative under acidic or basic conditions, followed by esterification to introduce the methoxycarbonyl group .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and selectivity . The use of environmentally friendly and sustainable methods, such as green chemistry approaches, is also gaining popularity in the industrial synthesis of these compounds .
化学反应分析
Types of Reactions: 2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted benzoxazole derivatives .
科学研究应用
2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid has several scientific research applications, including:
作用机制
The mechanism of action of 2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes or proteins involved in cell proliferation and survival . The compound’s antimicrobial properties could result from its interaction with bacterial cell membranes or enzymes, leading to cell death .
相似化合物的比较
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Comparison: Compared to these similar compounds, 2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid stands out due to its unique methoxycarbonyl and acrylic acid functional groups. These groups enhance its reactivity and potential for further functionalization, making it a versatile intermediate in synthetic chemistry . Additionally, its specific biological activities and applications may differ from those of other benzoxazole derivatives, highlighting its uniqueness in medicinal and industrial research .
属性
分子式 |
C12H9NO5 |
|---|---|
分子量 |
247.20 g/mol |
IUPAC 名称 |
(E)-3-(2-methoxycarbonyl-1,3-benzoxazol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO5/c1-17-12(16)11-13-8-4-2-3-7(10(8)18-11)5-6-9(14)15/h2-6H,1H3,(H,14,15)/b6-5+ |
InChI 键 |
PKIULDBYCXWVKK-AATRIKPKSA-N |
手性 SMILES |
COC(=O)C1=NC2=CC=CC(=C2O1)/C=C/C(=O)O |
规范 SMILES |
COC(=O)C1=NC2=CC=CC(=C2O1)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


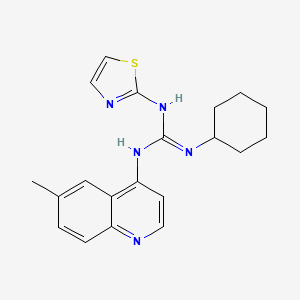
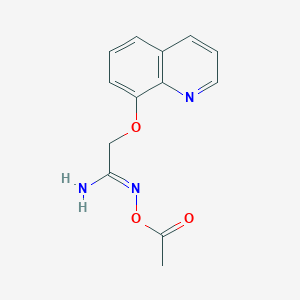
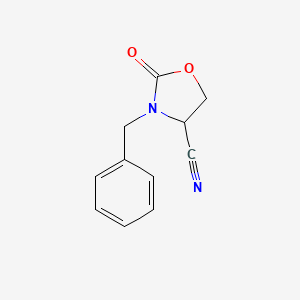
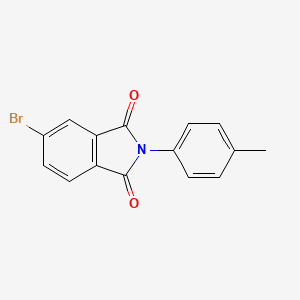

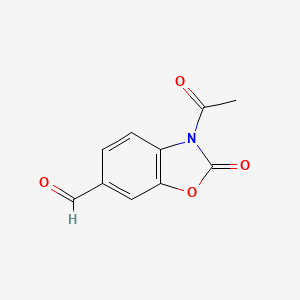

![Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-](/img/structure/B12895395.png)

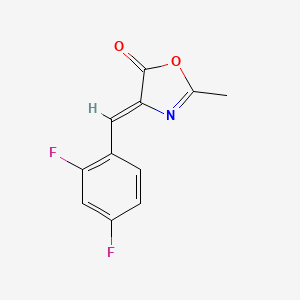
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde](/img/structure/B12895403.png)
![Ethyl 4-{[(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoate](/img/structure/B12895415.png)
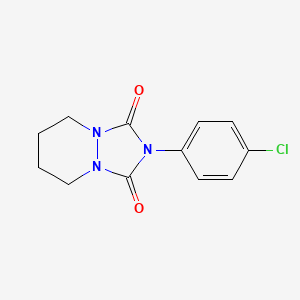
![5-{[(Oxan-2-yl)oxy]methyl}-1,3-dihydro-2-benzofuran](/img/structure/B12895425.png)
